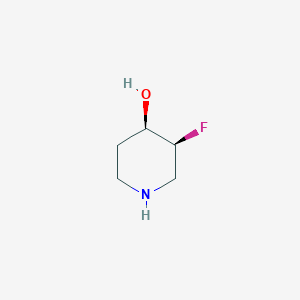

cis-3-Fluoropiperidin-4-ol

Overview

Description

“Cis-3-Fluoropiperidin-4-ol” is a highly prized building block for medicinal chemistry . It is a compound with the molecular formula C5H10FNO .

Synthesis Analysis

The first enantioselective route to both enantiomers of cis-1-Boc-3-fluoropiperidin-4-ol, a highly prized building block for medicinal chemistry, has been reported . An enantioselective fluorination is employed, taking advantage of the methodology reported by MacMillan, which uses a modified cinchona alkaloid catalyst . In studying the fluorination reaction, it has been shown that the catalyst can be replaced by commercially available primary amines, including α-methylbenzylamine, with similar levels of enantioselectivity .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a monoclinic crystal system with cell dimensions a=7.76739(4)Å, b=8.7343(5)Å, and c=8.4835(4)Å .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include an enantioselective fluorination . This fluorination reaction is shown to be replaceable by commercially available primary amines, including α-methylbenzylamine, with similar levels of enantioselectivity .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 119.14 g/mol . It has a topological polar surface area of 32.3 Ų and a complexity of 78.8 . The compound is solid or semi-solid or liquid or lump .Scientific Research Applications

Enantioselective Synthesis in Medicinal Chemistry

cis-3-Fluoropiperidin-4-ol is a valuable building block in medicinal chemistry. Shaw et al. (2013) developed the first enantioselective synthesis route for both enantiomers of this compound, employing enantioselective fluorination using a modified cinchona alkaloid catalyst. This synthesis is significant for its application in creating enantiopure material, crucial for pharmaceutical purposes (Shaw et al., 2013).

Aza-Prins Cyclization for Fluoropiperidines

Yadav et al. (2010) described an aza-Prins-type cyclization method for synthesizing 4-fluoropiperidines, demonstrating good yields and high cis-selectivity. This method is noted for its simplicity and cost-effectiveness, making it a valuable technique for preparing 4-fluoropiperidines, a category to which this compound belongs (Yadav et al., 2010).

Asymmetric Transfer Hydrogenation

Betancourt et al. (2021) explored the asymmetric transfer hydrogenation of 3-fluorochromanone derivatives to obtain enantioenriched cis-3-fluorochroman-4-ols. Their research demonstrates a method for producing reduced fluorinated alcohols with high diastereomeric ratios and excellent enantioselectivities, showcasing another application of fluorine-containing compounds in medicinal chemistry (Betancourt et al., 2021).

Noyori Reduction with Kinetic Resolution

LePaih et al. (2021) reported on the Noyori reduction of racemic 1-Boc-3-fluoropiperidin-4-one, achieving a single cis enantiomer with both diastereo- and enantioselectivity over 90%. This process is notable for its scalability and potential for producing medicinal chemistry building blocks (LePaih et al., 2021).

Safety and Hazards

properties

IUPAC Name |

(3S,4R)-3-fluoropiperidin-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FNO/c6-4-3-7-2-1-5(4)8/h4-5,7-8H,1-3H2/t4-,5+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZSUXEBLJMWFSV-CRCLSJGQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]([C@@H]1O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]ethan-1-amine](/img/structure/B3038966.png)

![2-chloro-N-[(4-methylphenyl)methyl]quinazolin-4-amine](/img/structure/B3038968.png)

![5,7-Difluorobenzo[b]furan-3(2H)-one](/img/structure/B3038971.png)

![2-[(Cyclohexylmethyl)amino]nicotinic acid](/img/structure/B3038972.png)

![Benzyl 2-[(2-phenylacetyl)amino]acetate](/img/structure/B3038982.png)